Butane-2,3-diyl diacetate (CAS 1114-92-7) FBPase Binding Energy Comparable to Metformin
In a 2023 virtual screening study, butane-2,3-diyl diacetate demonstrated a binding energy of −5.4 kcal/mol against human liver fructose-1,6-bisphosphatase (FBPase) in 100 ns molecular dynamics simulations, compared to −5.6 kcal/mol for the reference drug metformin [1]. This establishes the compound as a potential FBPase inhibitor with computational binding affinity comparable to an established antidiabetic agent.
| Evidence Dimension | Binding energy (MM-GBSA) against FBPase |
|---|---|
| Target Compound Data | −5.4 kcal/mol |
| Comparator Or Baseline | Metformin: −5.6 kcal/mol |
| Quantified Difference | 0.2 kcal/mol (comparable) |
| Conditions | 100 ns molecular dynamics simulations on human liver FBPase |
Why This Matters
This evidence prioritizes butane-2,3-diyl diacetate for FBPase inhibition research where computational binding affinity comparable to metformin is required.
- [1] Hossain MS, Roney M, Bin Mohd Yunus MY, Shariffuddin JH. Virtual screening, molecular docking, molecular dynamics, and MM-GBSA approaches identify prospective fructose-1,6-bisphosphatase inhibitors from pineapple for diabetes management. J Biomol Struct Dyn. 2023;1-16. View Source
